BenchChemオンラインストアへようこそ!

MCC950 sodium

NLRP3 Inflammasome IL-1β Potency

MCC950 sodium (CP‑456773) is the definitive, orally bioavailable NLRP3 inflammasome inhibitor with low‑nanomolar potency (IC₅₀ 7.5 nM BMDMs, 8.1 nM HMDMs) and validated selectivity over AIM2, NLRC4, and NLRP1. Its robust CNS penetration (brain > cellular IC₅₀) makes it uniquely suited for neuroinflammation models, while extensive validation in >100 preclinical disease models ensures reproducible, target‑engagement‑confirmed results that inferior alternatives cannot deliver.

Molecular Formula C20H23N2NaO5S
Molecular Weight 426.5 g/mol
CAS No. 256373-96-3
Cat. No. B606777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCC950 sodium
CAS256373-96-3
SynonymsMCC950;  MCC 950;  MCC-950;  CP-45677;  CP45677;  CP 45677;  CRID-3;  CRID3;  CRID 3;  CP-456773 sodium salt;  Cytokine release inhibitory drug 3
Molecular FormulaC20H23N2NaO5S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]
InChIInChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1
InChIKeyLFQQNXFKPNZRFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCC950 Sodium (CAS 256373-96-3): A Potent, Selective NLRP3 Inflammasome Inhibitor for In Vitro and In Vivo Inflammation Research


MCC950 sodium (CP-456773 sodium; CRID3 sodium salt) is a diarylsulfonylurea-based small molecule that acts as a potent, selective, and orally bioavailable inhibitor of the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome [1]. It exhibits nanomolar potency, with an IC₅₀ of approximately 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs) . MCC950 specifically blocks both canonical and non-canonical NLRP3 activation pathways without affecting the AIM2, NLRC4, or NLRP1 inflammasomes . Its well-characterized pharmacology, favorable pharmacokinetic profile, and extensive validation in over 100 preclinical disease models establish MCC950 sodium as the benchmark tool compound for interrogating NLRP3-dependent biology [2].

Why Generic Substitution with Other NLRP3 Inhibitors Fails: Key Differentiators of MCC950 Sodium


NLRP3 inflammasome inhibitors are not interchangeable. While compounds like CY-09, Tranilast, and OLT1177 (dapansutrile) also target NLRP3, they exhibit critical differences in potency, selectivity, pharmacokinetics, and off-target liability that directly impact experimental outcomes and procurement decisions [1]. For instance, CY-09 displays only micromolar potency and inhibits multiple CYP450 enzymes, confounding in vivo metabolic studies . Tranilast, a repurposed anti-allergy drug, acts at millimolar concentrations and has poorly defined NLRP3-independent effects [2]. OLT1177, despite clinical progression, shows significantly lower potency than MCC950 [3]. The evidence below quantifies these distinctions, demonstrating that substituting MCC950 sodium with a generic alternative risks compromised target engagement, spurious off-target phenotypes, and irreproducible results [4].

Quantitative Differentiation of MCC950 Sodium from Comparator NLRP3 Inhibitors


Nanomolar Potency vs. Micromolar/Millimolar Potency of Comparator Inhibitors

MCC950 sodium demonstrates nanomolar potency in both mouse and human macrophages, with IC₅₀ values of 7.5 nM and 8.1 nM, respectively [1]. In contrast, the comparator NLRP3 inhibitor CY-09 exhibits an IC₅₀ of 5 μM in BMDMs, and Tranilast exhibits an IC₅₀ of 25 μM in BMDMs [2]. This represents a >600-fold difference in potency for CY-09 and a >3,300-fold difference for Tranilast relative to MCC950 [REFS-1, REFS-2].

NLRP3 Inflammasome IL-1β Potency IC50

Exquisite Selectivity Profile vs. Off-Target Liability of CY-09 and Tranilast

MCC950 sodium exhibits high selectivity for NLRP3, with no inhibition of the AIM2, NLRC4, or NLRP1 inflammasomes at concentrations up to 10 μM [1]. In contrast, CY-09 inhibits multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) with IC₅₀ values ranging from 8.18 to >50 μM, introducing potential confounding effects in in vivo models . Tranilast, a repurposed drug, also has documented off-target effects unrelated to NLRP3 [2]. MCC950 demonstrates minimal liability towards CYP450 isozymes (<15% inhibition at 10 μM) and hERG (IC₅₀ >30 μM) .

Selectivity Inflammasome Off-target CYP450

Favorable Oral Pharmacokinetics and CNS Penetration vs. Limited Data for CY-09

MCC950 sodium is orally bioavailable with a reported bioavailability of 52% and a terminal half-life of 3.8 hours in mice . Following oral administration (20 mg/kg), MCC950 achieves brain concentrations that exceed the cellular IC₅₀ for several hours, confirming central nervous system (CNS) penetration [1]. In contrast, CY-09 exhibits a short half-life and poor oral bioavailability, limiting its utility for chronic in vivo studies . Tranilast, while orally available, has a very short half-life and requires high doses [2].

Pharmacokinetics Oral Bioavailability CNS In Vivo

Extensive In Vivo Validation Across Diverse Disease Models vs. Limited Scope of Comparators

MCC950 sodium has demonstrated efficacy in over 100 nonclinical models of inflammatory disease, including multiple sclerosis (EAE), cryopyrin-associated periodic syndrome (CAPS), Alzheimer's disease, Parkinson's disease, atherosclerosis, and cancer cachexia [REFS-1, REFS-2]. In a direct comparison, MCC950 reduced disease severity in EAE (a multiple sclerosis model) by delaying onset and reducing clinical scores, whereas CY-09 and Tranilast have shown more limited efficacy in this model [3]. MCC950 also rescued neonatal lethality in a mouse model of CAPS, a feat not replicated by other small-molecule NLRP3 inhibitors [4]. The breadth and reproducibility of its in vivo activity establish MCC950 as the most comprehensively validated NLRP3 inhibitor for translational research [5].

In Vivo Efficacy Preclinical Models Autoimmune Neuroinflammation

High-Value Research and Industrial Applications for MCC950 Sodium (CAS 256373-96-3)


Target Validation and Mechanistic Studies of NLRP3 Inflammasome in Autoimmune and Autoinflammatory Diseases

MCC950 sodium is the gold-standard tool compound for confirming NLRP3 involvement in disease models. Its high potency (IC₅₀ 7.5 nM) and exceptional selectivity over other inflammasomes (AIM2, NLRC4, NLRP1) [1] allow researchers to definitively attribute observed anti-inflammatory effects to NLRP3 inhibition. This is critical for target validation studies in conditions like multiple sclerosis (EAE model), rheumatoid arthritis, and cryopyrin-associated periodic syndrome (CAPS) [2], where off-target effects of less selective inhibitors would confound results.

CNS and Neuroinflammation Research Requiring Orally Bioavailable, Brain-Penetrant NLRP3 Inhibitor

For studies investigating the role of neuroinflammation in Alzheimer's disease, Parkinson's disease, or traumatic brain injury, MCC950 sodium is uniquely suitable due to its oral bioavailability (52%) and demonstrated ability to achieve brain concentrations exceeding the cellular IC₅₀ [3]. In contrast, comparator NLRP3 inhibitors like CY-09 lack robust CNS penetration data . This makes MCC950 the only practical small-molecule option for chronic oral dosing studies in neuroinflammation models.

In Vivo Efficacy Screening and Preclinical Proof-of-Concept Studies in Diverse Inflammatory Pathologies

Given its extensive validation in >100 preclinical models [4], MCC950 sodium is the ideal starting point for evaluating the therapeutic potential of NLRP3 inhibition in new disease areas. Its established efficacy in models of atherosclerosis, metabolic disease, and cancer cachexia reduces the risk of false-negative results and provides a benchmark for comparing next-generation NLRP3 inhibitors [5]. Researchers can confidently design studies knowing that compound failure is unlikely to be due to insufficient target engagement or poor pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCC950 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.